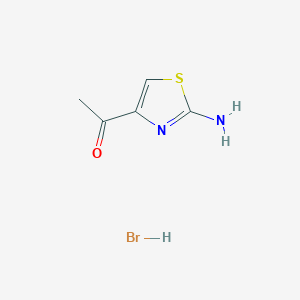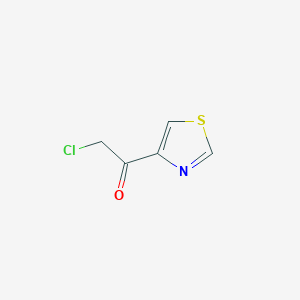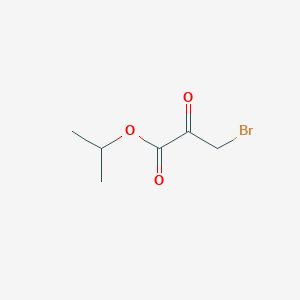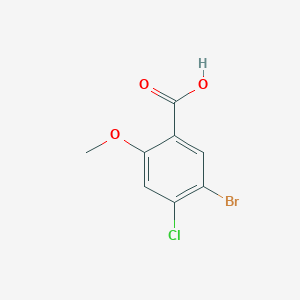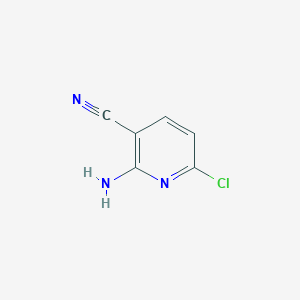
2-Amino-6-chloronicotinonitrile
Descripción general
Descripción
2-Amino-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-6-chloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride with trifluoroacetic anhydride in the presence of pyridine . The reaction is typically carried out in dioxane at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions. For example, a one-pot multi-component reaction using arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of tetrabutyl ammonium bromide as a catalyst in an aqueous medium has been reported . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoroacetic anhydride, pyridine, and ammonium acetate. Reaction conditions typically involve moderate temperatures and the use of solvents like dioxane and aqueous media .
Major Products Formed
Major products formed from reactions involving this compound include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Amino-6-chloronicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloronicotinonitrile involves its interaction with various molecular targets and pathways. For example, it can act as a precursor in the biosynthesis of 2-chloronicotinic acid through nitrilase-catalyzed hydrolysis . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-6-chloronicotinonitrile include:
- 2-Amino-6-chloroisonicotinonitrile
- 2-Amino-6-chloro-4-methylnicotinonitrile
- 2-Amino-6-chloropyridine-3,5-dicarbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Propiedades
IUPAC Name |
2-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPHIMYWMOWYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604988 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52471-07-5 | |
| Record name | 2-Amino-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
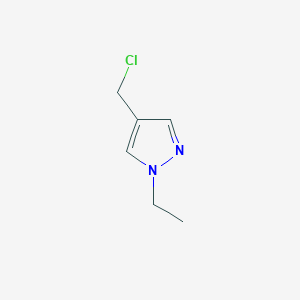
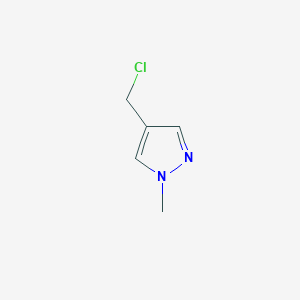
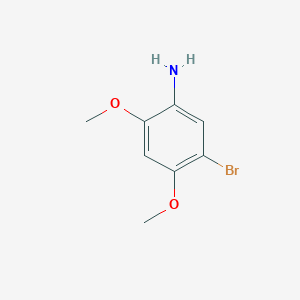


![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)
